

# GNE-8505 in the SOD1-G93A Mouse Model: Application Notes and Protocols

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## Compound of Interest

Compound Name: GNE-8505

Cat. No.: B11927553

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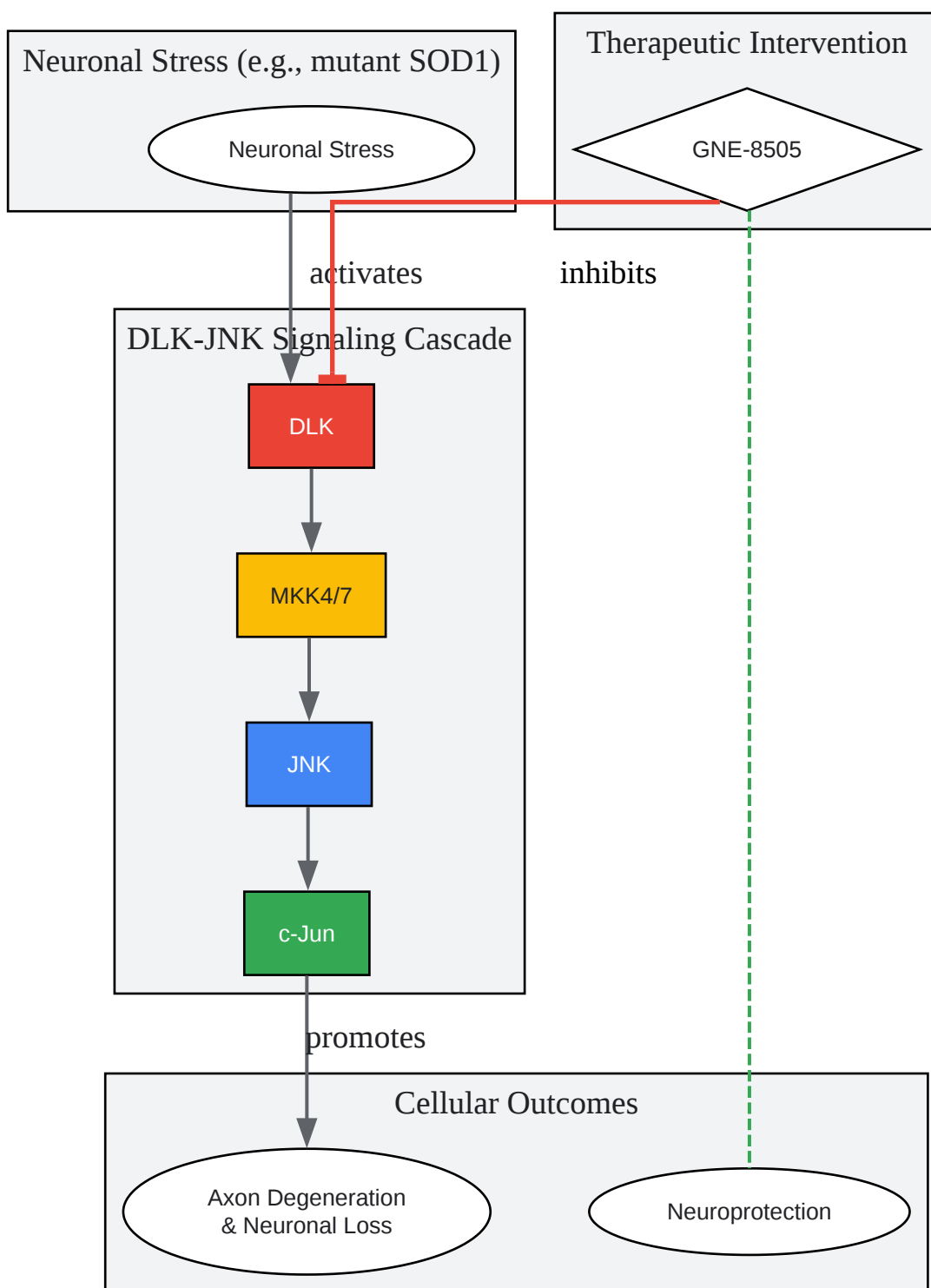
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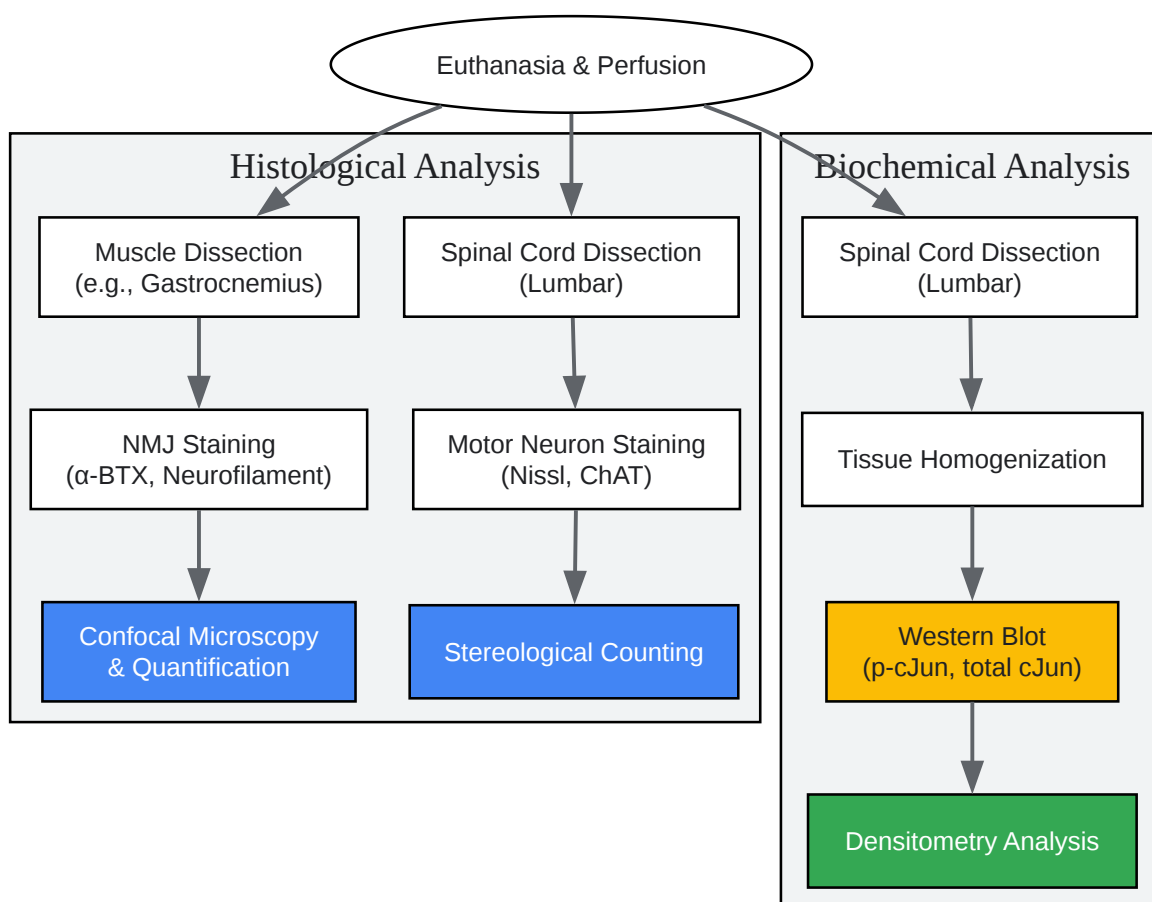
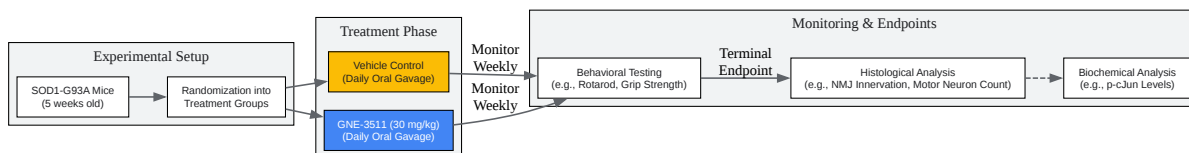
## Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The SOD1-G93A transgenic mouse is a widely utilized preclinical model that recapitulates key features of human ALS, including progressive motor neuron degeneration and a shortened lifespan.<sup>[1][2]</sup> Recent research has identified the dual leucine zipper kinase (DLK) signaling pathway as a critical regulator of neuronal stress and degeneration.<sup>[3][4][5]</sup> Inhibition of DLK has emerged as a promising therapeutic strategy for neurodegenerative diseases.<sup>[3][4]</sup> **GNE-8505** is a synthetic inhibitor of DLK activity.<sup>[4]</sup> This document provides detailed application notes and protocols for the use of **GNE-8505** and the related compound GNE-3511 in the SOD1-G93A mouse model, based on the findings from Le Pichon et al., 2017.<sup>[3]</sup>

## Mechanism of Action: DLK-JNK Signaling Pathway

In the context of neurodegenerative diseases like ALS, the DLK-mediated c-Jun N-terminal kinase (JNK) signaling pathway is pathologically activated.<sup>[3][6]</sup> This activation contributes to axon degeneration, neuronal loss, and functional decline.<sup>[1][3]</sup> **GNE-8505**, as a DLK inhibitor, works by blocking this cascade, thereby attenuating the neuronal stress response and providing neuroprotection.<sup>[3]</sup>





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